Vinmegallate

Description

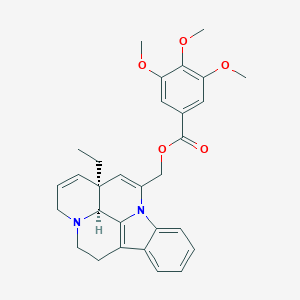

Structure

3D Structure

Properties

IUPAC Name |

[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaen-17-yl]methyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O5/c1-5-30-12-8-13-31-14-11-22-21-9-6-7-10-23(21)32(26(22)28(30)31)20(17-30)18-37-29(33)19-15-24(34-2)27(36-4)25(16-19)35-3/h6-10,12,15-17,28H,5,11,13-14,18H2,1-4H3/t28-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXKKOCGWBHEBM-DGPALRBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C=CCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)COC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12C=CCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)COC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83482-77-3 | |

| Record name | Vinmegallate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083482773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINMEGALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q50MB6G17M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Vinmegallate

Retrosynthetic Analysis of the Vinmegallate Molecular Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.comscitepress.org For a complex molecule like vinmegallate, which is a trimethoxybenzoate ester of an eburnamenine (B1235447) alkaloid, a retrosynthetic analysis would logically begin by disconnecting the ester linkage. This primary disconnection would yield the parent alcohol, an eburnamenine derivative, and 3,4,5-trimethoxybenzoic acid. americanchemicalsuppliers.com

The eburnamenine core itself presents a significant synthetic challenge. A plausible retrosynthetic strategy for this polycyclic indole (B1671886) alkaloid framework would involve disconnections that simplify the ring system. Key bond disconnections would likely target the bonds that are strategically positioned to allow for the application of powerful and reliable bond-forming reactions. For instance, a key disconnection might be a C-C or C-N bond within the fused ring system, leading to more manageable bicyclic or monocyclic precursors. This process of breaking down the complex target into simpler building blocks allows chemists to devise a forward synthetic plan. deanfrancispress.comscitepress.org

Development of Novel Synthetic Routes to Vinmegallate and its Analogues

The development of novel synthetic routes is crucial for accessing complex molecules like vinmegallate and its analogues efficiently and for enabling the exploration of their structure-activity relationships. dur.ac.uknih.goviiserpune.ac.inlsu.edu While no specific novel routes for vinmegallate have been published, the synthesis of related indole alkaloids often relies on innovative strategies. These can include the development of new cascade reactions, the use of novel catalysts, or the application of flow chemistry techniques. dur.ac.ukdiva-portal.org

For the synthesis of vinmegallate analogues, a modular approach would be highly desirable. This would involve the independent synthesis of the eburnamenine core and various substituted benzoic acids. These components could then be coupled in the final steps of the synthesis, allowing for the rapid generation of a library of analogues with diverse substitution patterns on the benzoate (B1203000) moiety. The synthesis of analogues with modifications to the alkaloid core would be a more involved process, likely requiring a completely new synthetic route from the ground up. nih.gov

Asymmetric Synthesis Approaches for Enantioselective Production of Vinmegallate Species

Vinmegallate possesses multiple stereocenters, making its enantioselective synthesis a critical aspect for any potential applications. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. cutm.ac.inslideshare.netuclm.es There are several general strategies for achieving this, including the use of chiral starting materials (chiral pool synthesis), the use of chiral auxiliaries, the application of chiral catalysts, and biocatalysis. cutm.ac.inuclm.esunipd.it

In the context of vinmegallate, an asymmetric synthesis could involve a chiral catalyst to control the stereochemistry of a key bond-forming reaction in the construction of the eburnamenine framework. uclm.es For example, a catalytic asymmetric Diels-Alder reaction or an enantioselective hydrogenation could be employed to set a crucial stereocenter early in the synthesis, which would then direct the stereochemistry of subsequent transformations. mdpi.com Another approach would be the use of enzymes, which are highly enantioselective catalysts, to resolve a racemic intermediate or to catalyze a key stereoselective transformation. unipd.itnih.gov The kinetic resolution of a racemic mixture of the final product or a late-stage intermediate is also a viable strategy for obtaining enantiomerically pure vinmegallate. nih.gov

Mechanistic Investigations of Key Bond-Forming Reactions in Vinmegallate Synthesis

Understanding the reaction mechanisms of the key bond-forming steps is fundamental to optimizing a synthetic route and developing new, more efficient methods. researchgate.netnih.gov For the synthesis of a complex molecule like vinmegallate, several key bond-forming reactions would be employed, such as C-C and C-N bond formations to construct the polycyclic core, and the esterification reaction to append the trimethoxybenzoate group. diva-portal.orgtcichemicals.commdpi.com

Mechanistic investigations could involve a combination of experimental and computational studies. nih.gov For example, kinetic studies could be used to determine the rate-determining step of a reaction, while isotopic labeling experiments could help to elucidate the movement of atoms during a transformation. Computational chemistry, using methods like density functional theory (DFT), can provide valuable insights into the structures of transition states and intermediates, helping to rationalize the observed stereoselectivity and reactivity. nih.gov For the esterification step, the mechanism would likely be a standard nucleophilic acyl substitution, but for the construction of the intricate alkaloid core, more complex, and potentially novel, reaction mechanisms could be at play.

Principles of Sustainable Synthesis and Green Chemistry in Vinmegallate Production

Green chemistry principles aim to design chemical processes that are environmentally benign, economically viable, and socially responsible. allen.incas.orgscitechnol.com The application of these principles to the synthesis of a complex molecule like vinmegallate would involve several considerations. rsc.orgsciencenet.cnnumberanalytics.comnottingham.ac.ukfraunhofer.de

One of the key principles is atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. scitechnol.comacs.org This can be achieved by using catalytic reactions and avoiding the use of stoichiometric reagents and protecting groups. acs.org The choice of solvent is another critical factor, with a preference for greener solvents such as water, ethanol, or supercritical fluids over hazardous organic solvents. numberanalytics.com Energy efficiency is also a key consideration, and reactions should be designed to be run at ambient temperature and pressure whenever possible. scitechnol.com Furthermore, the use of renewable starting materials and the development of catalytic and recyclable processes are central to sustainable synthesis. numberanalytics.comnottingham.ac.uk Biocatalysis, using enzymes as catalysts, often aligns well with the principles of green chemistry due to the mild reaction conditions and high selectivity of enzymes. rsc.orgnumberanalytics.com

Structure Activity Relationship Sar and Chemical Space Exploration for Vinmegallate Analogues

Rational Design and Synthesis of Vinmegallate Derivatives

The rational design of derivatives is a cornerstone of medicinal chemistry, aiming to optimize a lead compound's activity and properties through targeted structural modifications. This process involves identifying key structural motifs responsible for biological activity and systematically altering other parts of the molecule. A publication has indicated that Vinmegallate can be synthesized from plant-based raw materials, but detailed schemes for its synthesis or the strategic design and synthesis of a series of derivatives to establish a clear structure-activity relationship (SAR) are not available in the reviewed literature. ncats.io

Computational Approaches to SAR Studies (e.g., Quantitative Structure-Activity Relationships, QSAR modeling)

Computational methods are powerful tools for elucidating the relationship between a molecule's structure and its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, develops mathematical models to predict the activity of novel compounds based on their physicochemical properties and structural features. mdpi.comnih.govcresset-group.com A comprehensive search of scientific databases reveals no specific QSAR studies or other computational SAR analyses that have been published for Vinmegallate or its analogues. Such studies would be invaluable for predicting the activity of new derivatives and guiding synthetic efforts.

Combinatorial Chemistry and High-Throughput Synthesis of Vinmegallate Libraries

Combinatorial chemistry and high-throughput synthesis are modern techniques used to rapidly generate large libraries of related compounds. nih.govnih.gov This approach allows for the efficient exploration of the chemical space around a core scaffold to identify analogues with improved properties. There is currently no evidence in the public domain to suggest that combinatorial libraries of Vinmegallate have been synthesized or subjected to high-throughput screening.

Conformational Analysis of Vinmegallate and its Analogues in Solution and Solid State

Conformational analysis investigates the different three-dimensional arrangements a molecule can adopt due to rotation around its single bonds. fiveable.melibretexts.org The specific conformation of a molecule can significantly impact its interaction with a biological target. fiveable.me Detailed experimental or computational studies on the conformational preferences of Vinmegallate and its analogues in either the solution or solid state have not been found in the available literature.

Stereochemical Investigations of Vinmegallate and its Derivatives

As Vinmegallate possesses two stereocenters, it can exist as multiple stereoisomers. ncats.io The spatial arrangement of atoms in these isomers can lead to significant differences in their biological activity, a concept fundamental to stereochemistry. youtube.com While the existence of these stereocenters is known, detailed investigations into the synthesis, characterization, and comparative biological evaluation of the individual stereoisomers of Vinmegallate or its derivatives have not been publicly documented.

Biochemical and Cellular Interaction Mechanisms of Vinmegallate

Identification and Characterization of Putative Molecular Targets of Vinmegallate

The primary molecular target of Vinmegallate identified in the literature is the enzyme family of phosphodiesterases (PDEs). ncats.io Phosphodiesterases are crucial regulatory enzymes that hydrolyze cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), terminating their signaling functions. nih.gov

The PDE superfamily consists of 11 distinct families (PDE1-PDE11), which differ in their substrate specificity, regulatory properties, and tissue distribution. nih.gov Some PDEs are specific for cAMP (PDE4, PDE7, PDE8), some are specific for cGMP (PDE5, PDE6, PDE9), and others can hydrolyze both cyclic nucleotides (PDE1, PDE2, PDE3, PDE10, PDE11). nih.gov

While Vinmegallate is classified as a phosphodiesterase inhibitor, specific studies detailing its selectivity and potency towards individual PDE subtypes are not extensively available in the public domain. ncats.io However, its development for psoriasis, a chronic immune-mediated inflammatory disorder, suggests a potential interaction with PDE4. nih.gov PDE4 is the most prominent isoenzyme in immune cells, and its inhibition is a validated therapeutic strategy for psoriasis and other inflammatory conditions. nih.govnih.govwebmd.com

Table 1: Human Phosphodiesterase (PDE) Families and Their Substrate Specificity

| PDE Family | Substrate Specificity |

| PDE1 | cAMP and cGMP |

| PDE2 | cAMP and cGMP |

| PDE3 | cAMP and cGMP |

| PDE4 | cAMP |

| PDE5 | cGMP |

| PDE6 | cGMP |

| PDE7 | cAMP |

| PDE8 | cAMP |

| PDE9 | cGMP |

| PDE10 | cAMP and cGMP |

| PDE11 | cAMP and cGMP |

This table is based on information regarding the 11 families of phosphodiesterase enzymes. nih.gov

Elucidation of Vinmegallate Binding Kinetics and Thermodynamics with Macromolecules

Detailed experimental studies elucidating the specific binding kinetics (e.g., association/dissociation constants) and thermodynamic parameters (e.g., enthalpy, entropy) of Vinmegallate with its target phosphodiesterases are not available in the reviewed scientific literature. Such studies, often conducted using techniques like isothermal titration calorimetry or surface plasmon resonance, are essential for a complete understanding of the molecular recognition process and the affinity of the inhibitor for its target enzyme. nih.gov

Investigation of Vinmegallate's Influence on Cellular Signaling Pathways

As a phosphodiesterase inhibitor, Vinmegallate's principal mechanism of action is the modulation of cyclic nucleotide-dependent signaling pathways. By blocking the degradation of cAMP, Vinmegallate increases its intracellular concentration. nih.gov

Elevated cAMP levels lead to the activation of downstream effector proteins, most notably Protein Kinase A (PKA). nih.govnih.gov PKA activation, in turn, initiates a signaling cascade that includes the phosphorylation of the cAMP response element-binding protein (CREB). nih.govnih.gov This pathway is critical in regulating the expression of numerous genes involved in inflammation. Specifically, increased cAMP signaling through PKA and CREB can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (B1167480) (IL-2), IL-12, and IL-23, while upregulating anti-inflammatory cytokines like IL-10. nih.gov This shift in cytokine balance is a key factor in the therapeutic effect of PDE inhibitors in inflammatory diseases like psoriasis. nih.govresearchgate.net

Modulation of Enzymatic Activities by Vinmegallate

The core biochemical function of Vinmegallate is the inhibition of phosphodiesterase enzymatic activity. ncats.io Enzymes in the PDE family catalyze the hydrolysis of the 3'-phosphodiester bond in cAMP and cGMP, converting them into their inactive 5'-monophosphate forms (AMP and GMP, respectively). nih.gov

By binding to the phosphodiesterase enzyme, Vinmegallate obstructs this catalytic process. This inhibition leads to an accumulation of intracellular cAMP, thereby prolonging and amplifying the signals carried by this second messenger. nih.govwebmd.com The therapeutic strategy for psoriasis using PDE4 inhibitors like apremilast (B1683926) is based on this precise mechanism of action, which ultimately reduces the expression of pro-inflammatory mediators. nih.gov

Cellular Uptake and Intracellular Distribution Mechanisms of Vinmegallate

Specific studies detailing the cellular uptake and intracellular distribution of Vinmegallate are not present in the available literature. However, insights can be drawn from its chemical classification as an eburnamenine-type alkaloid.

Alkaloids, as a class of natural products, utilize various mechanisms to cross cellular membranes. ku.dk These can include passive diffusion, vesicle-mediated transport, or active transport via membrane proteins such as ATP-binding cassette (ABC) transporters or H+ antiporters. nih.govresearchgate.net

Research on structurally related eburnamenine (B1235447) alkaloids, including vincamine, vinpocetine, and eburnamonine, has shown that these compounds exhibit minimal interaction with common drug efflux transporters like P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.net This low affinity for efflux pumps is consistent with the ability of these related alkaloids to cross cellular barriers effectively. nih.govresearchgate.net While Vinmegallate was developed for topical application, this suggests that as an alkaloid, it may be capable of penetrating cell membranes to reach its intracellular target, phosphodiesterase.

Subcellular Localization Studies of Vinmegallate and its Interacting Partners

There are no specific experimental studies in the reviewed literature that have determined the subcellular localization of Vinmegallate or its direct interacting partner, phosphodiesterase, following administration.

In general, phosphodiesterase enzymes are not uniformly distributed within the cell. Many PDE isoforms are localized to distinct subcellular compartments through anchoring proteins, creating localized domains of cyclic nucleotide signaling. researchgate.net This compartmentalization allows for specific and targeted regulation of cellular processes. For an inhibitor like Vinmegallate to be effective, it would need to distribute to the subcellular compartments—likely the cytoplasm or anchored to specific membranes—where its target PDE isoforms are active.

Advanced Analytical Methodologies in Vinmegallate Research

Hyphenated Analytical Platforms for Complex Sample Analysis

Hyphenation refers to the powerful combination of a separation technique with a spectroscopic detection method. tainstruments.comnumberanalytics.comijpsjournal.com This approach provides both separation of complex mixtures and detailed structural information about the individual components in a single analysis, making it indispensable for modern analytical chemistry. iipseries.org

While standard detectors like UV or MS provide useful data, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation. nih.govnih.gov Hyphenating chromatography with NMR (LC-NMR or GC-NMR) allows for the definitive structural confirmation of impurities, metabolites, or unknown degradation products. jeol.comiosrphr.org

In an LC-NMR setup, the effluent from the HPLC column flows through a specialized NMR flow cell. numberanalytics.com Spectra can be acquired in real-time ("on-flow" mode) for major components or, more commonly, the chromatographic flow can be temporarily halted when a peak of interest is in the detector ("stopped-flow" mode) to allow for the acquisition of more detailed, multi-dimensional NMR data (e.g., COSY, HSQC, HMBC). iosrphr.orgsci-hub.se This provides complete structural connectivity for an unknown compound without needing to physically isolate it. nih.govwiley.com Similarly, GC-NMR can be used for the structural analysis of volatile or semi-volatile compounds separated by gas chromatography. jeol.comd-nb.info

Interactive Table 5: Structural Information from a Stopped-Flow LC-NMR Analysis of a Vinmegallate Impurity

| NMR Experiment | Information Obtained | Application to Impurity Structure |

| 1H NMR | Number of protons, chemical environment, splitting patterns | Identifies basic structural motifs (e.g., aromatic rings, alkyl chains) and their relative numbers. |

| 13C NMR | Number and type of carbon atoms (C, CH, CH2, CH3) | Determines the carbon skeleton of the impurity. |

| COSY | Shows proton-proton (H-H) correlations through bonds | Establishes which protons are adjacent to each other, building structural fragments. |

| HSQC | Shows direct carbon-proton (C-H) correlations | Assigns specific protons to the carbon atoms they are attached to. d-nb.info |

| HMBC | Shows long-range (2-3 bond) C-H correlations | Connects the structural fragments to build the complete molecular structure of the impurity. d-nb.info |

LC-MS/MS and GC-MS/MS for Metabolite Identification and Quantification

The study of how Vinmegallate is processed within a biological system relies heavily on techniques that can separate, identify, and quantify its metabolites in complex matrices like plasma or urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the cornerstone methodologies for this purpose. ijpras.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice for analyzing a wide range of metabolites. nih.gov The process begins with high-performance liquid chromatography (HPLC), which separates Vinmegallate and its metabolites from other biological components based on their physicochemical properties (e.g., polarity). nih.gov Following separation, the molecules are ionized, typically using electrospray ionization (ESI), which is well-suited for polar compounds. thermofisher.com The ionized molecules then enter the tandem mass spectrometer. The first mass analyzer selects a specific metabolite ion (the precursor ion), which is then fragmented in a collision cell. The second mass analyzer measures the mass-to-charge ratio (m/z) of the resulting fragment ions, creating a unique fragmentation pattern or "fingerprint" that is used for definitive structural identification. ijpras.comyoutube.com This two-stage mass analysis provides high selectivity and reduces background noise, enabling accurate quantification even at low concentrations. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For metabolites of Vinmegallate that are volatile or can be made volatile through a chemical process called derivatization, GC-MS/MS is a powerful alternative. eag.comfilab.fr In this technique, the sample is vaporized and separated in a gaseous state within a long capillary column. innovatechlabs.com Upon exiting the column, the separated compounds enter the tandem mass spectrometer, where they are typically ionized by electron impact (EI). eag.com Similar to LC-MS/MS, the subsequent stages of mass selection, fragmentation, and detection allow for highly sensitive and selective identification and quantification of specific metabolites. eag.commdpi.com

Research findings on related gallate compounds demonstrate that common metabolic transformations include methylation, glucuronidation, and sulfation. The table below illustrates hypothetical Vinmegallate metabolites that could be identified and quantified using these mass spectrometry techniques.

| Metabolic Transformation | Description | Hypothetical Precursor Ion (m/z) | Key Diagnostic Fragment Ion (m/z) |

|---|---|---|---|

| Parent Vinmegallate | Unmodified compound. | [M+H]⁺ | Fragments related to galloyl group or core structure. |

| Methylation | Addition of a methyl group (-CH₃) to a hydroxyl group. | [M+H+14]⁺ | Loss of methyl group (-15 Da) or intact methylated fragments. |

| Glucuronidation | Conjugation with glucuronic acid. | [M+H+176]⁺ | Neutral loss of glucuronic acid moiety (-176 Da). |

| Sulfation | Conjugation with a sulfate (B86663) group. | [M+H+80]⁺ | Neutral loss of SO₃ (-80 Da). |

Advanced Titrimetric and Quantitative Spectroscopic Methods for Vinmegallate Quantification

While mass spectrometry is ideal for metabolite studies, other established analytical methods are crucial for the straightforward quantification of Vinmegallate in bulk substances or formulations.

Advanced Titrimetric Methods: Titrimetry remains a robust and accurate method for quantification.

Potentiometric Titration: This technique involves monitoring the change in the electrochemical potential of a solution as a titrant is added. For a compound like Vinmegallate, which can form complexes with metal ions, potentiometric titration can be used to determine the stoichiometry and stability constants of these complexes. rsc.org For instance, studies on the complexation of gallic acid with calcium utilized a calcium-ion selective electrode to precisely determine a stability constant of K° = 4.83 × 10⁶. rsc.org This approach could be adapted to quantify Vinmegallate through its interaction with a specific metal ion.

Redox Titration: The gallate structure is susceptible to oxidation. A classic example is the titration of gallotannins with an oxidizing agent like potassium permanganate (B83412) (KMnO₄), where the endpoint is marked by a distinct color change. jocpr.com This method, validated for its accuracy and reproducibility, offers a simple yet effective way to determine the total concentration of oxidizable gallate moieties in a sample. jocpr.com

Quantitative Spectroscopic Methods: These methods rely on the interaction of electromagnetic radiation with the analyte. scribd.com

UV-Visible (UV-Vis) Spectroscopy: This is a cornerstone technique for the quantitative analysis of compounds with chromophores, such as the aromatic ring system in Vinmegallate. ksu.edu.sa According to the Beer-Lambert law, the absorbance of light at a specific wavelength is directly proportional to the concentration of the analyte in the solution. scribd.com By creating a calibration curve with standards of known concentration, the amount of Vinmegallate in an unknown sample can be accurately determined. UV-Vis titrations, where absorbance is monitored as a function of a titrant's concentration, can also elucidate binding interactions, as demonstrated in studies of epigallocatechin gallate (EGCG) binding to DNA, which showed a saturating trend in absorbance at 260 nm upon addition of EGCG. mdpi.com

| Method | Principle | Primary Application for Vinmegallate | Reference Example |

|---|---|---|---|

| Potentiometric Titration | Measures changes in electrode potential during reaction. | Determination of complex formation constants with metal ions. | Calcium gallate complex stability. rsc.org |

| Redox Titration | Quantification based on an oxidation-reduction reaction. | Quantification of total gallate content. | Estimation of gallotannins with KMnO₄. jocpr.com |

| UV-Vis Spectroscopy | Measures absorbance of light by the molecule. | Routine quantification in solutions; studying binding interactions. | EGCG-DNA binding analysis. mdpi.com |

Surface Analysis Techniques for Vinmegallate Interactions with Material Substrates

Understanding how Vinmegallate adsorbs onto or interacts with surfaces is critical for applications in biomaterials, coatings, or delivery systems. Surface-sensitive techniques provide detailed information about the elemental composition and chemical nature of the outermost atomic layers of a material. nih.govrsc.org

Auger Electron Spectroscopy (AES) is a powerful technique for determining the elemental composition of a surface. wikipedia.org It operates by bombarding the sample with a focused beam of high-energy electrons, which causes an excited atom to emit a characteristic "Auger electron." eag.comnrel.gov The kinetic energy of this emitted electron is unique to the element from which it originated, acting as an elemental fingerprint. vub.be

The primary strength of AES is its high surface sensitivity, analyzing only the top 3-10 nanometers, and its excellent spatial resolution, capable of analyzing features smaller than 10 nm. vub.behui-nano.com This makes AES ideal for identifying the elemental distribution of Vinmegallate adsorbed on a substrate, detecting contaminants, or creating elemental maps of a surface to see where the compound has accumulated. nrel.gov

Also known as Electron Spectroscopy for Chemical Analysis (ESCA), X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique that provides not only elemental composition but also crucial information about the chemical states of those elements. wikipedia.orgmalvernpanalytical.com The sample is irradiated with X-rays, causing the emission of photoelectrons from the material's surface. malvernpanalytical.com The binding energy of these electrons is calculated, which depends on the element, its orbital, and its local chemical environment. cea.frmdpi.com

This ability to probe the chemical environment is the key advantage of XPS. gmu.edu For instance, if Vinmegallate were to bind to a metal oxide substrate, XPS could not only confirm the presence of carbon, oxygen, and the metal on the surface but could also potentially distinguish between the carbon atoms in Vinmegallate's aromatic rings versus other forms, or determine if a chemical bond had formed between the gallate's hydroxyl groups and the substrate. wikipedia.org XPS is routinely used to analyze the surface chemistry of coatings, polymers, and biomaterials. wikipedia.org

| Feature | Auger Electron Spectroscopy (AES) | X-ray Photoelectron Spectroscopy (XPS) |

|---|---|---|

| Probe Particle | Electron Beam | X-ray Beam |

| Detected Particle | Auger Electron | Photoelectron |

| Primary Information | Elemental Composition | Elemental Composition & Chemical State (Bonding) malvernpanalytical.com |

| Analytical Depth | ~3–10 nm eag.com | ~5–10 nm wikipedia.org |

| Spatial Resolution | High (<10 nm) hui-nano.com | Lower (~10-100 µm, technique dependent) rsc.org |

| Key Application | Elemental mapping of small surface features. nrel.gov | Determining surface functional groups and bonding states. cea.fr |

Computational Chemistry and in Silico Modeling of Vinmegallate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of Vinmegallate

Quantum mechanical calculations are used to describe the electronic structure of a molecule, which in turn governs its reactivity. gatech.edu Methods like Density Functional Theory (DFT) are widely employed to predict a range of physical and chemical properties from first principles, meaning they are based on the fundamental laws of quantum mechanics without reliance on experimental data. cam.ac.ukosti.gov

For Vinmegallate, QM calculations would elucidate its electronic landscape. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. nsps.org.ng The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nsps.org.ng A map of the molecular electrostatic potential (MESP) would identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack, offering a visual guide to the compound's reactive sites. mdpi.com This information is fundamental for predicting how Vinmegallate might participate in chemical reactions or interact with biological targets. mdpi.comrsc.org

| QM Parameter | Significance for Vinmegallate |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MESP) | Visualizes electron density distribution, identifying sites for nucleophilic and electrophilic reactions. mdpi.com |

| Atomic Charges | Quantifies the charge distribution on each atom, helping to predict intermolecular interactions. |

Molecular Dynamics (MD) Simulations of Vinmegallate-Biomolecule Interactions

While QM methods describe a molecule's static state, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. wikipedia.org This technique is invaluable for studying how a ligand like Vinmegallate interacts with a dynamic biological target, such as a protein or nucleic acid. wikipedia.orgnih.gov An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a view of its dynamic evolution. wikipedia.orgresearchgate.net

In a hypothetical study, Vinmegallate would be placed in a simulated biological environment (e.g., in a water box with a target protein). daniloroccatano.blog The simulation would track the conformational changes of both Vinmegallate and the protein as they interact. nih.gov Key analyses include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon binding. frontiersin.orggalaxyproject.org Furthermore, advanced calculations like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity. frontiersin.org

| MD Metric | Purpose in Vinmegallate-Biomolecule Study |

|---|---|

| Root Mean Square Deviation (RMSD) | To assess the conformational stability of the Vinmegallate-protein complex over time. galaxyproject.org |

| Root Mean Square Fluctuation (RMSF) | To identify which amino acid residues in the protein become more or less flexible upon Vinmegallate binding. frontiersin.org |

| Radius of Gyration (Rg) | To measure the compactness of the protein, indicating whether it unfolds or becomes more compact with Vinmegallate bound. frontiersin.org |

| Hydrogen Bond Analysis | To quantify the stable hydrogen bonds formed between Vinmegallate and the target, which are key to binding specificity. |

| Binding Free Energy (e.g., MM/GBSA) | To estimate the strength of the interaction and predict the binding affinity of Vinmegallate to its target. frontiersin.org |

Docking and Virtual Screening for Vinmegallate Target Prediction and Hit Identification

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a macromolecular target, typically a protein. nih.govrsc.org Using software like AutoDock or Glide, a model of Vinmegallate would be placed into the binding site of a known protein structure, and a scoring function would estimate how well it fits. nih.govrsc.org The resulting docking score and predicted binding pose reveal plausible interaction modes, such as hydrogen bonds and hydrophobic interactions, between Vinmegallate and specific amino acid residues. scitechnol.com

Virtual screening expands on this by docking a large library of molecules against a single target. nvidia.com In the context of Vinmegallate, a "reverse virtual screening" approach could be employed. frontiersin.org Here, Vinmegallate itself would be docked against a large database of known protein structures (like the Protein Data Bank) to identify potential biological targets for which it has a high predicted binding affinity. frontiersin.orgnih.gov This can generate hypotheses about its mechanism of action that can be tested experimentally.

| Potential Protein Target | Protein Class | Hypothetical Docking Score (kcal/mol) | Potential Implication |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Enzyme | -9.5 | Anti-inflammatory activity |

| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | -8.8 | Immunomodulatory effects |

| B-cell lymphoma 2 (Bcl-2) | Apoptosis Regulator | -8.2 | Pro-apoptotic/Anti-cancer activity |

| Acetylcholinesterase (AChE) | Enzyme | -7.9 | Neurological activity |

De Novo Design Strategies for Novel Vinmegallate-Inspired Structures

De novo design involves the computational creation of new molecules from scratch. creative-biostructure.com The chemical structure of Vinmegallate can serve as a scaffold or starting point for designing novel analogs with potentially enhanced activity, selectivity, or improved pharmacokinetic properties. This process uses algorithms to build new chemical structures by assembling fragments or by modifying a template molecule based on a set of desired properties. nih.gov

Starting with the core gallate structure of Vinmegallate, computational tools could be used to explore chemical space by adding, removing, or substituting functional groups. utwente.nl For instance, if docking studies suggest a particular part of Vinmegallate could be modified to improve binding to a target, de novo design algorithms could generate thousands of virtual derivatives. nih.gov These new structures would then be filtered based on predicted binding affinity, drug-likeness, and synthetic feasibility, leading to a small set of promising candidates for chemical synthesis and testing. nih.gov

| Design Strategy | Objective | Example Modification to Vinmegallate |

|---|---|---|

| Scaffold Hopping | To find novel core structures with similar 3D pharmacophore features. | Replacing the central ring system while retaining key hydroxyl and ester groups. |

| Fragment-Based Growth | To extend the molecule into an unoccupied pocket of a target's binding site. | Adding new functional groups to the periphery of the Vinmegallate structure. |

| Linker Modification | To optimize the orientation and flexibility of different parts of the molecule. | Altering the length or type of chemical bonds connecting its constituent rings. |

| Bioisosteric Replacement | To improve metabolic stability or other ADME properties without losing activity. | Replacing a hydroxyl group with a bioisostere like an NH2 or SH group. |

Cheminformatics and Data Mining Approaches in Vinmegallate Research

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. researchgate.netneovarsity.org If a series of Vinmegallate analogs were synthesized and tested, cheminformatics tools would be essential for organizing the data and extracting meaningful patterns. u-strasbg.fr This involves creating chemical databases where structures are stored alongside their biological activity data. u-strasbg.fr

From these databases, various molecular descriptors for each compound—such as molecular weight, logP (lipophilicity), polar surface area, and number of hydrogen bond donors/acceptors—can be calculated. mdpi.com Data mining and machine learning algorithms can then be applied to this data to build Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.org A QSAR model for Vinmegallate and its analogs could identify the key structural features that are most correlated with its biological activity, providing a predictive tool to guide the design of more potent compounds. geeksforgeeks.org

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Physicochemical | Molecular Weight (MW) | Relates to size and absorption properties. |

| Lipophilicity | LogP | Predicts membrane permeability and solubility. |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with transport properties and bioavailability. |

| Structural | Number of Rotatable Bonds | Indicates molecular flexibility. |

| Hydrogen Bonding | H-Bond Donors/Acceptors | Key for predicting interactions with biological targets. mdpi.com |

Formulation Science and Advanced Drug Delivery System Design Principles for Vinmegallate

Design Principles for Extended-Release Formulations of Vinmegallate.google.comlubrizol.comijmbs.info

The primary goal in designing extended-release formulations for drugs like Vinmegallate is to maintain a steady drug concentration in the bloodstream, which can enhance therapeutic effects and improve patient compliance by reducing dosing frequency. lubrizol.com An ideal extended-release system aims for zero-order release kinetics, where the drug is released at a constant rate, thus avoiding the peaks and troughs in plasma concentration associated with immediate-release formulations. google.compharmtech.com The formulation must release the drug at a predetermined rate, allow it to dissolve in gastrointestinal fluids, and ensure it remains in the gastrointestinal tract long enough for absorption to replace the amount of drug being metabolized and excreted. ijmbs.info

Common strategies for achieving extended release include matrix formulations and coating techniques. lubrizol.com In matrix systems, the drug is mixed with a polymer and compressed into a tablet, which then releases the drug as the matrix slowly dissolves or erodes. lubrizol.com Coating techniques involve applying a polymer layer of a specific thickness to drug particles or tablets to control the release rate. lubrizol.com

Polymer-Based Drug Delivery Systems for Controlled Release.mdpi.comslideshare.netiipseries.org

Polymer-based systems are fundamental to creating controlled-release formulations for compounds like Vinmegallate. These systems utilize polymers to regulate the rate of drug release over time. slideshare.net Polymers used in these systems can be natural, such as collagen and alginate, or synthetic, like poly(lactic-co-glycolic acid) (PLGA) and polyvinyl alcohol (PVA). slideshare.netiipseries.org The choice of polymer is critical as it dictates the release mechanism, which can be based on diffusion, erosion, or a combination of both. researchgate.net

Hydrogels, which are hydrophilic polymer networks, are particularly notable for their ability to hold large amounts of water and biological fluids, allowing for the controlled and sustained release of drugs. mdpi.com The release can be triggered by specific environmental cues like pH or temperature. mdpi.com Synthetic biodegradable polymers like PLGA are widely used in injectable microspheres and implants, offering regulated drug release over extended periods. iipseries.org The versatility of polymers allows for the creation of various drug delivery forms, including solid matrices, hydrogels, microspheres, and nanoparticles, tailored to the desired release profile. iipseries.org

Table 1: Examples of Polymers Used in Controlled Drug Delivery

| Polymer Type | Examples | Key Characteristics |

| Natural | Chitosan, Alginate | Biocompatible, biodegradable. slideshare.net |

| Synthetic Biodegradable | Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (B3415563) (PCL) | Widely used, provides controlled release over long periods. iipseries.orgsigmaaldrich.com |

| Synthetic Water-Soluble | Polyvinyl alcohol (PVA) | Used in hydrogels, capsules, and films. iipseries.org |

| Cellulose Derivatives | Hydroxypropyl methylcellulose (B11928114) (HPMC) | Forms a gel layer upon hydration to control drug diffusion. google.com |

Microparticulate and Nanoparticulate Formulations for Modulated Release.sigmaaldrich.comuri.edunih.gov

Micro- and nanoparticulate systems offer advanced methods for modulating the release of drugs such as Vinmegallate. sigmaaldrich.comnih.gov These formulations can improve bioavailability, reduce dosing frequency, and decrease side effects. nih.gov By encapsulating the active pharmaceutical ingredient (API) within biodegradable polymers like PLGA or polycaprolactone (PCL), the drug's release rate can be carefully controlled. sigmaaldrich.com

Nanoparticles are particularly advantageous for their ability to extend the residence time of a formulation in the body, providing a long-lasting, sustained release. uri.edu Microparticles, on the other hand, can be designed for specific delivery routes, such as aerosolized formulations for pulmonary delivery. uri.edu The combination of nano- and micro-particles into nanocomposite microparticles (nCmPs) merges the benefits of both, allowing for efficient delivery and sustained release. uri.edu The drug release from these particles is typically governed by the hydrolysis of the polymer backbone, which breaks down into non-toxic products in the body. sigmaaldrich.com The specific type of polymer and the encapsulation process are key factors in modulating the release profile. sigmaaldrich.com

Prodrug Strategies for Enhancing Vinmegallate's Delivery Characteristics.mdpi.comnih.govresearchgate.net

The prodrug approach involves chemically modifying a drug to enhance its physicochemical and pharmacokinetic properties, thereby improving its delivery. mdpi.com This strategy is a promising alternative to the use of penetration enhancers, which can sometimes cause skin irritation. mdpi.com A prodrug is an inactive or minimally active compound that is converted into the active parent drug within the body through chemical or enzymatic processes. nih.govmdpi.com

For a compound like Vinmegallate, prodrug strategies could be employed to:

Improve solubility and permeability : By masking polar functional groups or introducing lipophilic moieties, the drug's ability to permeate biological membranes can be enhanced. mdpi.comwuxiapptec.com

Increase metabolic stability : Modifying metabolically susceptible sites in the drug's structure can protect it from rapid metabolism, such as the first-pass effect. wuxiapptec.com

Enhance targeting : Prodrugs can be designed to target specific tissues or cells, thereby increasing the drug's concentration at the site of action and reducing systemic side effects. wuxiapptec.com

Extend duration of action : Long-acting prodrugs can be designed to be released slowly from a drug delivery system (DDS), providing a therapeutic effect over a prolonged period. nih.gov

The conversion of the prodrug to the active drug is often dependent on the cleavage of a linker, which can be designed to occur at a specific site or under certain conditions. nih.gov

Lyophilization Techniques for Vinmegallate Stabilization and Shelf-Life Extension.sciencearchives.orgbiofortuna.comnih.gov

Lyophilization, or freeze-drying, is a crucial technique for stabilizing thermolabile and moisture-sensitive drugs like Vinmegallate, thereby extending their shelf-life. sciencearchives.org The process involves removing water from a frozen sample through sublimation under a vacuum. nih.gov It consists of three main stages: freezing, primary drying (sublimation), and secondary drying (desorption). biofortuna.comnih.gov

This technique is particularly beneficial for preserving the structure and activity of biological materials such as proteins and enzymes. nih.govgoogle.com For pharmaceutical formulations, lyophilization can improve the stability, solubility, and disintegration characteristics of the final product. sciencearchives.org To protect the drug from denaturation and inactivation during the process, cryoprotectants and lyoprotectants are often added to the formulation. nih.gov The resulting lyophilized product is a dry, porous cake or pellet that can be stored at room temperature and easily reconstituted before use. biofortuna.comsusupport.com

Excipient Compatibility Studies for Optimizing Vinmegallate Formulations.sjf.eduthepharmajournal.comijarst.in

The selection of excipients is a careful process, as they can be intentionally used to improve properties like solubility. sjf.edu However, unintended chemical interactions can lead to drug degradation and the formation of potentially toxic degradants. sjf.edu

Commonly Used Analytical Techniques for Compatibility Studies:

Spectroscopic Methods : Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a chemical fingerprint of the API and excipients, allowing for the detection of subtle changes in molecular structure due to interactions. sjf.eduijarst.in

Thermal Analysis : Differential Scanning Calorimetry (DSC) is used to detect changes in the melting point, which can indicate an interaction between the drug and an excipient. researchgate.net

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is a robust technique for identifying and quantifying any degradation products, although it can be time-consuming. sjf.edu

These studies are essential for selecting appropriate excipients that will ensure the quality, safety, and efficacy of the final Vinmegallate drug product. sjf.edu

In Vitro Release Kinetics and Mechanistic Modeling of Vinmegallate Delivery Systems.mdpi.comptfarm.plnih.gov

In vitro release studies are essential for evaluating the performance of extended-release formulations of Vinmegallate. These studies measure the rate and extent of drug release from the dosage form under controlled laboratory conditions. mdpi.com The data obtained from these studies are then fitted to various mathematical models to understand the underlying drug release mechanism. ptfarm.pl

Common Kinetic Models for Drug Release:

| Model | Equation | Description |

| Zero-Order | Q = k₀t | Release rate is constant and independent of drug concentration. ptfarm.pl |

| First-Order | log(Q₀ - Q) = kt/2.303 | Release rate is proportional to the amount of drug remaining in the dosage form. ptfarm.pl |

| Higuchi | Q = kHt¹/² | Describes drug release from a matrix system based on Fickian diffusion. mdpi.com |

| Korsmeyer-Peppas | Mt/M∞ = ktⁿ | Characterizes the drug release mechanism based on the value of the release exponent 'n'. ptfarm.pl |

| Hixson-Crowell | W₀¹/³ - Wt¹/³ = κt | Relates drug release to changes in the surface area and diameter of particles or tablets. ptfarm.pl |

Mechanistic modeling complements these kinetic studies by providing a deeper understanding of the physical and chemical processes governing drug release, such as diffusion and polymer erosion. nih.govamericanpharmaceuticalreview.com These models can simulate and predict the behavior of the delivery system under various conditions, which helps in optimizing the formulation with fewer experiments. nih.govcytivalifesciences.com For complex systems, such as those involving surface-eroding polymeric nanoparticles, diffusion-erosion models can accurately describe the release profiles. nih.gov

Interdisciplinary Research Trajectories and Emerging Paradigms in Vinmegallate Investigations

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Vinmegallate Research

The investigation of natural products has been revolutionized by omics technologies, which allow for a comprehensive, high-throughput analysis of the complete set of molecules within a biological system. nih.govfrontiersin.org For a compound like vinmegallate, integrating proteomics (the study of proteins) and metabolomics (the study of metabolites) offers a powerful, hypothesis-generating approach to elucidate its mechanisms of action and identify potential biomarkers. nih.govnih.gov

Proteomics can be employed to identify the specific protein targets that vinmegallate interacts with inside a cell or organism. This is crucial for understanding how it exerts its biological effects. revespcardiol.org Metabolomics, in parallel, can reveal how vinmegallate alters the metabolic profile of a system, showing the downstream consequences of its interaction with protein targets. creative-proteomics.com

By combining these two fields, researchers can build a more complete picture. For instance, a change in a specific metabolic pathway detected by metabolomics can be correlated with the altered activity of an enzyme identified through proteomics, suggesting a direct cause-and-effect relationship initiated by vinmegallate. metwarebio.com This integrated multi-omics approach moves research beyond studying single molecules in isolation to understanding complex biological networks. revespcardiol.orgmetwarebio.com Such studies are vital for discovering the full therapeutic potential and biological role of natural products. nih.gov

Table 1: Hypothetical Integrated Omics Workflow for Vinmegallate Research

| Step | Technology Used | Objective | Expected Outcome |

| 1. Target Identification | Proteomics (e.g., Tandem Mass Spectrometry) | To identify proteins that directly bind to or are modulated by vinmegallate. | A list of potential protein targets and affected cellular pathways. |

| 2. Metabolic Profiling | Metabolomics (e.g., MS-based or NMR-based) | To quantify changes in small-molecule metabolites following exposure to vinmegallate. | Identification of metabolic pathways significantly altered by the compound. |

| 3. Data Integration | Bioinformatics & Systems Biology | To correlate proteomic and metabolomic datasets. | A comprehensive model of vinmegallate's mechanism of action, linking protein targets to metabolic outcomes. metwarebio.com |

| 4. Biomarker Discovery | Comparative Omics | To identify unique protein or metabolite signatures associated with vinmegallate's effects. | Potential biomarkers for monitoring biological activity or response. nih.gov |

Application of Artificial Intelligence and Machine Learning in Vinmegallate Discovery and Analysis

In the context of vinmegallate research, AI and ML can be applied across several stages:

Target Identification: ML algorithms can analyze vast biological datasets (including proteomics and genomics data) to predict new potential protein targets for vinmegallate, accelerating a process that is traditionally slow and costly. owkin.com

De Novo Design: Generative AI can design novel analogues of vinmegallate with potentially improved properties. These models learn the underlying rules of chemical structures from large databases and can propose new molecules tailored to specific targets. delveinsight.com

Property Prediction: AI models can predict the physicochemical and biological properties of vinmegallate and its derivatives, helping to prioritize which compounds to synthesize and test in the lab. aqemia.com

Data Analysis: AI can be used to analyze the complex, high-dimensional data generated from omics studies, uncovering subtle patterns and correlations that might be missed by conventional statistical methods. nih.govmdpi.com

Green Analytical Chemistry Approaches for Sustainable Vinmegallate Analysis

Green Analytical Chemistry (GAC) is a framework focused on making analytical procedures safer for operators and more environmentally sustainable. rsc.org This is achieved by reducing or eliminating hazardous substances and minimizing energy consumption, aligning with the broader principles of green chemistry. mdpi.commdpi.com

For the analysis of vinmegallate, applying GAC principles would involve a critical evaluation of the entire analytical workflow, from sample preparation to final measurement. The twelve principles of GAC provide a guide for this process. austinpublishinggroup.com

Key GAC Strategies for Vinmegallate Analysis:

Miniaturization and Automation: Using miniaturized analytical systems, such as those based on capillary electrophoresis or pipette-tip solid-phase microextraction, dramatically reduces the amount of solvents and reagents needed. austinpublishinggroup.comconicet.gov.ar Automation further enhances safety by minimizing operator exposure to chemicals. mdpi.com

Solvent Replacement: A primary goal of GAC is to replace toxic organic solvents with greener alternatives. austinpublishinggroup.com For chromatographic analysis of vinmegallate (e.g., HPLC), this could involve developing methods that use water-based mobile phases, ethanol, or supercritical fluids like CO2. mdpi.com

Waste Reduction: Methods should be designed to produce less waste. This can be achieved through smaller sample sizes, fewer derivatization steps, and the use of solventless extraction techniques. rsc.orgaustinpublishinggroup.com

Table 2: Comparison of Conventional vs. Green Analytical Methods for Natural Product Analysis

| Parameter | Conventional Method (e.g., standard HPLC) | Green Alternative (e.g., SFC or miniaturized HPLC) | GAC Advantage |

| Primary Solvent | Acetonitrile, Methanol (Toxic, non-renewable) | Supercritical CO2, Ethanol, Water (Benign, renewable) | Reduced toxicity and environmental impact. mdpi.com |

| Solvent Consumption | High (mL/min) | Low to very low | Waste minimization and lower cost. mdpi.com |

| Sample Preparation | Often involves multi-step liquid-liquid extraction | Solid-Phase Microextraction (SPME), direct analysis | Reduced solvent use and sample size. austinpublishinggroup.com |

| Energy Use | Standard laboratory instrument requirements | Often lower due to miniaturization or more efficient technology | Reduced carbon footprint. mdpi.com |

Ethical Considerations in Chemical Compound Research and Development

The research and development of any chemical compound, including natural products like vinmegallate, is governed by a strict set of ethical principles designed to protect human health, the environment, and scientific integrity. fctemis.orgsolubilityofthings.com

Key ethical domains include:

Research Integrity: Researchers have a fundamental obligation to report data honestly and transparently. solubilityofthings.com Falsification of data, plagiarism, or manipulating results to fit a desired outcome are serious ethical violations. acs.orgtjnpr.org Reproducibility of results is a cornerstone of scientific trust. solubilityofthings.com

Public and Environmental Safety: Chemists must consider the long-term effects of any new substance they create. nih.gov This includes a responsibility to develop processes that minimize environmental harm and to avoid the production of excessively toxic substances without proper controls. fctemis.orgsolubilityofthings.com

Sourcing of Natural Products: When a compound is derived from a natural source, as is common in medicinal plant research, ethical sourcing is paramount. This involves respecting the biodiversity and the rights of indigenous or local communities. solubilityofthings.comenhancedif.org The Nagoya Protocol provides an international framework for the fair and equitable sharing of benefits that arise from the use of genetic resources and associated traditional knowledge. enhancedif.org

Dual-Use Research: Scientists must be aware of the potential for chemical research to be misused, for example, in the development of chemical weapons. nih.gov This requires a careful assessment of the risks and benefits of publishing research on certain sensitive compounds. iomcworld.com

Future Perspectives and Unexplored Research Avenues for Vinmegallate

The future of vinmegallate research lies at the intersection of these emerging interdisciplinary fields. By leveraging these advanced approaches, scientists can explore new frontiers and unlock the full potential of this compound.

Future Research Directions:

Systems Biology-Informed Discovery: Moving beyond a one-drug, one-target approach, integrated omics data combined with AI analysis could reveal how vinmegallate modulates entire biological networks. This could uncover novel applications in complex, multi-factorial diseases where network-level intervention is required.

AI-Driven Analogue Development: Generative AI could be used to design a virtual library of vinmegallate derivatives. delveinsight.com These new molecules could be optimized for enhanced activity, better selectivity, or improved metabolic stability, leading to the development of next-generation compounds based on the vinmegallate scaffold.

Personalized Medicine Applications: By using omics to identify biomarkers that predict a system's response to vinmegallate, it may be possible to develop personalized treatment strategies, tailoring its use to individuals who are most likely to benefit. nih.gov

Sustainable Sourcing and Production: For natural products, a key future challenge is sustainable supply. Research could focus on elucidating the biosynthetic pathway of vinmegallate using genomics and metabolomics. maxapress.com This knowledge could then be used to develop synthetic biology approaches, such as engineering microbes to produce the compound in bioreactors, providing a sustainable and scalable alternative to harvesting from natural sources.

Advanced Analytical Methods: The development of portable, real-time sensors for vinmegallate based on green analytical principles could allow for in situ analysis, whether for environmental monitoring, quality control in production, or even monitoring its effects within a biological system directly. austinpublishinggroup.com

By embracing these innovative and responsible research paradigms, the scientific community can ensure that the investigation of vinmegallate is comprehensive, efficient, and ethically sound, paving the way for future discoveries.

Q & A

Q. How can researchers integrate computational modeling with experimental data for Vinmegallate’s pharmacokinetics?

- Methodological Answer: Develop physiologically based pharmacokinetic (PBPK) models using software like GastroPlus or Simcyp. Input parameters: logP, pKa, blood-to-plasma ratio. Validate with in vivo PK data. Apply machine learning (e.g., random forests) to predict drug-drug interactions or tissue distribution. Cross-validate models with independent datasets .

Data Interpretation & Reproducibility

Q. What steps mitigate publication bias in Vinmegallate research?

- Methodological Answer: Preregister studies on platforms like ClinicalTrials.gov or Open Science Framework (OSF). Report negative/null results in repositories (e.g., Zenodo). Use funnel plots and Egger’s regression to detect bias in meta-analyses. Encourage open data sharing via FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should conflicting in vitro and in vivo efficacy data for Vinmegallate be reconciled?

- Methodological Answer: Investigate bioavailability differences using ex vivo permeability assays (e.g., Caco-2 monolayers). Assess metabolic stability in liver microsomes. Use PK/PD modeling to correlate exposure levels with effect sizes. Consider species-specific factors (e.g., cytochrome P450 activity) and validate with humanized mouse models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.